molecular formula C11H12ClN3 B14880519 1',2',3',6'-Tetrahydro-[3,4'-bipyridine]-5-carbonitrile hydrochloride

1',2',3',6'-Tetrahydro-[3,4'-bipyridine]-5-carbonitrile hydrochloride

Cat. No.: B14880519
M. Wt: 221.68 g/mol
InChI Key: MYHULBQIFWRFLR-UHFFFAOYSA-N
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Description

1’,2’,3’,6’-Tetrahydro-[3,4’-bipyridine]-5-carbonitrile hydrochloride is an organic compound with a complex structure that includes a bipyridine core

Preparation Methods

The synthesis of 1’,2’,3’,6’-Tetrahydro-[3,4’-bipyridine]-5-carbonitrile hydrochloride typically involves the hydrogenation of bipyridine derivatives. The reaction conditions often include the use of hydrogen gas in the presence of a metal catalyst such as palladium or nickel. The process can be carried out under high pressure and temperature to ensure complete hydrogenation . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1’,2’,3’,6’-Tetrahydro-[3,4’-bipyridine]-5-carbonitrile hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1’,2’,3’,6’-Tetrahydro-[3,4’-bipyridine]-5-carbonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’,2’,3’,6’-Tetrahydro-[3,4’-bipyridine]-5-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1’,2’,3’,6’-Tetrahydro-[3,4’-bipyridine]-5-carbonitrile hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique features of 1’,2’,3’,6’-Tetrahydro-[3,4’-bipyridine]-5-carbonitrile hydrochloride, such as its bipyridine core and potential for diverse applications.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C11H11N3.ClH/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10;/h1,5,7-8,13H,2-4H2;1H

InChI Key

MYHULBQIFWRFLR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CN=CC(=C2)C#N.Cl

Origin of Product

United States

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